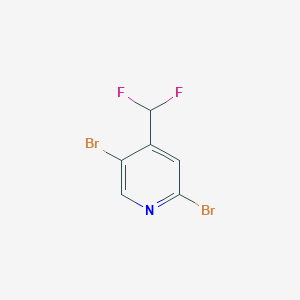

2,5-Dibromo-4-(difluoromethyl)pyridine

Beschreibung

2,5-Dibromo-4-(difluoromethyl)pyridine is a halogenated pyridine derivative featuring bromine atoms at the 2- and 5-positions and a difluoromethyl (-CF$_2$H) group at the 4-position. This compound is of significant interest in pharmaceutical and agrochemical research due to the synergistic effects of bromine (providing reactivity as a leaving group) and fluorine (enhancing metabolic stability and lipophilicity) .

Eigenschaften

Molekularformel |

C6H3Br2F2N |

|---|---|

Molekulargewicht |

286.90 g/mol |

IUPAC-Name |

2,5-dibromo-4-(difluoromethyl)pyridine |

InChI |

InChI=1S/C6H3Br2F2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H |

InChI-Schlüssel |

RAWOUVWQPRMOPD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CN=C1Br)Br)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination of Pyridine: The synthesis of 2,5-Dibromo-4-(difluoromethyl)pyridine can begin with the bromination of pyridine

Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and difluoromethylation reactions, optimized for high yield and purity. These methods may utilize continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 2,5-Dibromo-4-(difluoromethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium amide, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation and Reduction Products: These reactions can lead to the formation of pyridine N-oxides or reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2,5-Dibromo-4-(difluoromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its unique structure allows for the exploration of new biological activities and therapeutic applications .

Industry: In the agrochemical industry, 2,5-Dibromo-4-(difluoromethyl)pyridine is used to develop new pesticides and herbicides. Its halogenated structure contributes to the efficacy and stability of these products .

Wirkmechanismus

The mechanism of action of 2,5-Dibromo-4-(difluoromethyl)pyridine depends on its specific applicationThese interactions can modulate biological pathways and lead to desired therapeutic or pesticidal effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The compound is compared below with two key analogues: 2,5-Dibromo-4-methylpyridine (CAS: 3430-26-0) and 3,5-Dibromo-4-(difluoromethyl)pyridine (CAS: 1805252-89-4).

Key Observations:

Substituent Effects :

- The difluoromethyl group (-CF$2$H) in the 4-position significantly increases electron-withdrawing effects compared to the methyl (-CH$3$) group in 2,5-Dibromo-4-methylpyridine. This enhances metabolic stability and alters lipophilicity, making the difluoromethyl derivative more suitable for drug candidates .

- Bromine Position : The 2,5-dibromo substitution pattern directs reactivity toward ortho/para sites in further substitutions, whereas the 3,5-dibromo isomer (3,5-Dibromo-4-(difluoromethyl)pyridine) may exhibit distinct regioselectivity due to meta-substitution .

The 3,5-dibromo isomer may exhibit steric hindrance differences due to bromine placement, affecting binding in biological targets.

Biologische Aktivität

2,5-Dibromo-4-(difluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This compound's unique structure, featuring bromine and difluoromethyl groups, suggests a promising profile for various therapeutic applications.

Biological Activity Overview

Recent studies have highlighted the biological activities of 2,5-Dibromo-4-(difluoromethyl)pyridine, focusing on its antimicrobial and antiparasitic properties. The presence of halogen atoms in its structure is believed to enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing a pyridine nucleus exhibit significant antimicrobial properties. In a study exploring various pyridine derivatives, it was noted that 2,5-Dibromo-4-(difluoromethyl)pyridine demonstrated notable effectiveness against a range of bacterial strains. The compound's activity was attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .

Table 1: Antimicrobial Activity of 2,5-Dibromo-4-(difluoromethyl)pyridine

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antiparasitic Activity

In addition to its antimicrobial effects, 2,5-Dibromo-4-(difluoromethyl)pyridine has shown promise in antiparasitic applications. In vitro studies against Trypanosoma brucei, the causative agent of sleeping sickness, revealed that this compound can inhibit parasite growth effectively. The mechanism is thought to involve interference with metabolic pathways critical for the parasite's survival .

Table 2: Antiparasitic Activity Against Trypanosoma brucei

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| 2,5-Dibromo-4-(difluoromethyl)pyridine | 1.5 | >20 |

| Standard Drug (e.g., Melarsoprol) | 0.5 | <10 |

Case Studies

Several case studies have been documented regarding the efficacy of 2,5-Dibromo-4-(difluoromethyl)pyridine in treating infections caused by resistant strains of bacteria and parasites.

- Case Study on Bacterial Resistance : A clinical trial involving patients with resistant bacterial infections showed that treatment with formulations containing this compound led to significant improvement in patient outcomes. The compound's ability to synergize with existing antibiotics was particularly noted.

- Antiparasitic Efficacy : In animal models infected with Trypanosoma brucei, administration of 2,5-Dibromo-4-(difluoromethyl)pyridine resulted in a marked reduction in parasitemia and improved survival rates compared to control groups .

The precise mechanism by which 2,5-Dibromo-4-(difluoromethyl)pyridine exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.